molecular formula C32H37N5O5 B1671278 Endomorphin 2 CAS No. 141801-26-5

Endomorphin 2

Cat. No.: B1671278
CAS No.: 141801-26-5
M. Wt: 571.7 g/mol
InChI Key: XIJHWXXXIMEHKW-LJWNLINESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endomorphin-2 is an endogenous opioid peptide, one of the two known endomorphins. It has the amino acid sequence L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide . This compound is a high-affinity, highly selective agonist of the μ-opioid receptor. Endomorphin-2 is primarily found in the spinal cord and lower brainstem, where it plays a significant role in pain modulation .

Scientific Research Applications

Endomorphin-2 has several scientific research applications:

Mechanism of Action

Target of Action

Endomorphin-2 (EM-2) is an endogenous opioid peptide, one of the two endomorphins . It has a high affinity and is a highly selective agonist of the μ-opioid receptor . This receptor has been proposed to be the actual endogenous ligand of EM-2, rather than the endorphins .

Mode of Action

EM-2 interacts with its primary target, the μ-opioid receptor, to produce analgesia in animals . The action of EM-2 differs from that of its counterpart, Endomorphin-1 (EM-1), as EM-2 additionally induces the release of dynorphin A and [Met]enkephalin in the spinal cord and brain by an unknown mechanism . These in turn activate the κ- and δ-opioid receptors, respectively . A portion of the analgesic effects of EM-2 is dependent on this action .

Biochemical Pathways

The activation of the μ-opioid receptor by EM-2 leads to the release of dynorphin A and [Met]enkephalin . These substances then activate the κ- and δ-opioid receptors, respectively . This suggests that EM-2 is involved in a complex biochemical pathway that involves multiple opioid receptors and their respective ligands .

Pharmacokinetics

It is known that em-2 is very unstable in vivo, with an in vitro half-life of less than 5 minutes in rat brain homogenate . For example, EM-2 showed 85% degradation within 30 minutes in rat brain homogenate and when incubated with dipeptidyl peptidase IV (DPP IV) . Additionally, there was approximately 30–35% degradation of EM-2 at 30 minutes after incubation with the enzymes carboxypeptidase Y and aminopeptidase M .

Result of Action

The activation of the μ-opioid receptor by EM-2 leads to analgesic effects in animals . Moreover, while EM-1 produces conditioned place preference, a measure of drug reward, EM-2 produces conditioned place aversion, an effect which is dynorphin A-dependent .

Action Environment

The environment in which EM-2 acts can influence its action, efficacy, and stability. For instance, EM-2 is more prevalent in the spinal cord , suggesting that its action may be more pronounced in this region.

Safety and Hazards

Endomorphin-2 should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

Endomorphin-2 has been proposed as a potential therapeutic for withdrawal syndrome in opioid-dependent subjects . Additionally, modifications of Endomorphin-2 and their potential clinical implications have been described .

Biochemical Analysis

Biochemical Properties

Endomorphin-2 has a high affinity and selectivity for the μ-opioid receptor . It interacts with this receptor, binding it exclusively and strongly . This interaction is crucial for its role in biochemical reactions .

Cellular Effects

Endomorphin-2 exerts significant effects on various types of cells and cellular processes . It influences cell function by inducing the release of dynorphin A and [Met]enkephalin in the spinal cord and brain . This action activates the κ- and δ-opioid receptors, respectively, and a portion of the analgesic effects of Endomorphin-2 is dependent on this action .

Molecular Mechanism

Endomorphin-2 exerts its effects at the molecular level through its high affinity and selectivity for the μ-opioid receptor . It binds to this receptor exclusively and strongly . This binding interaction is crucial for its mechanism of action .

Temporal Effects in Laboratory Settings

Endomorphin-2 has been shown to exert potent anti-inflammatory effects in both acute and chronic peripheral inflammation . Endomorphin-2 itself is very unstable in vivo, with an in vitro half-life of less than 5 min in rat brain homogenate .

Dosage Effects in Animal Models

Endomorphin-2 produces analgesia in animals . The distinguished antinociceptive property of Endomorphin-2 in acute and chronic pain, including neuropathic pain, cancer pain, and inflammatory pain, has been revealed and investigated for therapeutic purposes .

Metabolic Pathways

Endomorphin-2 is involved in the opioid peptide family’s metabolic pathways . It interacts with the μ-opioid receptor, which is crucial for its role in these pathways .

Transport and Distribution

Endomorphin-2 is distributed throughout the central and peripheral nervous systems . It is mainly detected in the spinal cord and lower brainstem .

Subcellular Localization

Endomorphin-2 is located within the mammalian central nervous system and immune tissues . Its subcellular localization and any effects on its activity or function are crucial for its role in many major physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of endomorphin-2 involves solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of endomorphin-2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Endomorphin-2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Endomorphin-2: Endomorphin-2 is unique due to its high selectivity and affinity for the μ-opioid receptor, making it a potent analgesic with potentially fewer side effects. Its prevalence in the spinal cord and lower brainstem also distinguishes it from endomorphin-1, which is more concentrated in the brain .

Properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJHWXXXIMEHKW-LJWNLINESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415506
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

571.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

141801-26-5
Record name Endomorphin 2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Endomorphin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRAPEPTIDE-15
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130 - 131 °C
Record name Endomorphin-2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005774
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Endomorphin 2
Reactant of Route 2
Reactant of Route 2
Endomorphin 2
Reactant of Route 3
Reactant of Route 3
Endomorphin 2
Reactant of Route 4
Reactant of Route 4
Endomorphin 2
Reactant of Route 5
Endomorphin 2
Reactant of Route 6
Endomorphin 2
Customer
Q & A

Q1: What is the primary target of Endomorphin-2?

A: Endomorphin-2 exhibits high affinity and selectivity for the μ-opioid receptor (MOPr) [, , , , , , ], particularly the proposed μ1-opioid receptor subtype [].

Q2: How does Endomorphin-2 interact with the MOPr?

A: While the exact binding mechanism is still under investigation, research suggests that Endomorphin-2 adopts a cis conformation around the Tyr-Pro peptide bond for optimal interaction with the MOPr []. This interaction initiates a cascade of downstream signaling events.

Q3: What are the downstream effects of Endomorphin-2 binding to MOPr?

A: Endomorphin-2 binding to MOPr activates G proteins, primarily Gi/o proteins [, ]. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels []. Additionally, Endomorphin-2 exhibits biased agonism towards β-arrestin recruitment, which may contribute to its distinct pharmacological profile [].

Q4: How does Endomorphin-2-induced MOPr activation differ from other opioid agonists?

A: Endomorphin-2 demonstrates a preference for activating the μ1-opioid receptor subtype, inducing dynorphin A (1-17) release in the spinal cord, which subsequently activates κ-opioid receptors [, ]. This sets it apart from Endomorphin-1, which primarily activates a different μ-opioid receptor subtype [, ].

Q5: Does Endomorphin-2 interact with other receptors besides MOPr?

A: While Endomorphin-2 displays high selectivity for MOPr, studies suggest potential interaction with κ3-opioid receptors with moderate affinity [].

Q6: What is the molecular formula and weight of Endomorphin-2?

A6: Endomorphin-2 has a molecular formula of C25H32N4O5 and a molecular weight of 468.55 g/mol.

Q7: Is there any spectroscopic data available for Endomorphin-2?

A: Yes, circular dichroism studies have been employed to analyze the conformational changes in Endomorphin-2 analogs with different chirality, providing insights into structural requirements for MOPr binding []. Additionally, 1H NMR spectroscopy has been used to elucidate the solution conformation of Endomorphin-2 and its analogs, highlighting the importance of the cis Tyr-Pro amide bond [, ].

Q8: How do structural modifications impact the activity of Endomorphin-2?

A: Modifications, particularly at positions 2 and 4, significantly influence Endomorphin-2's activity. For example, replacing Pro2 with D-Pro generates a partial agonist with antagonistic properties []. Incorporating D-1-Nal or D-2-Nal at position 4 yields compounds with μ-opioid receptor antagonist activity [].

Q9: What is the significance of the C-terminal amide group in Endomorphin-2?

A: Replacing the C-terminal amide group with a carboxyl group increases the peptide's flexibility, potentially impacting its interaction with the MOPr [].

Q10: How do endomorphin-1 and -2 differ in their structure-activity relationship?

A: While both are highly selective for MOPr, subtle differences in their structure contribute to their distinct pharmacological profiles. Notably, Endomorphin-1 is more potent at spinal sites, suggesting differences in receptor subtype preference or pharmacokinetic properties [].

Q11: What is known about the stability of Endomorphin-2?

A: Endomorphin-2 is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase IV, which cleaves the Pro(2)-Phe(3) bond []. This rapid degradation limits its duration of action.

Q12: Are there strategies to improve the stability of Endomorphin-2?

A: Research suggests that co-administration with dipeptidyl peptidase IV inhibitors, like Diprotin A, can enhance and prolong Endomorphin-2's antinociceptive effects []. Additionally, designing analogs resistant to enzymatic degradation is an active area of research.

Q13: What is the metabolic fate of Endomorphin-2?

A: Enzymatic degradation, particularly by dipeptidyl peptidase IV in the brain, plays a significant role in Endomorphin-2's metabolism. Initial cleavage occurs at the N-terminal, followed by the Phe-Phe bond [].

Q14: What are the primary in vitro and in vivo models used to study Endomorphin-2?

A: In vitro studies utilize isolated tissue preparations, such as the guinea pig ileum (GPI), to assess the opioid activity of Endomorphin-2 and its analogs [, , ]. In vivo studies often employ rodent models of pain, including the tail-flick, hot-plate, and paw-withdrawal tests, to evaluate the antinociceptive effects of Endomorphin-2 [, , , , , , , , ].

Q15: What other physiological effects have been observed with Endomorphin-2?

A: Beyond analgesia, Endomorphin-2 has demonstrated vasodilatory effects in rats, mediated by nitric oxide release [, ]. It also influences feeding behavior in chicks, stimulating food intake after central administration []. Additionally, Endomorphin-2 modulates cytokine production and functions related to innate immunity in macrophages [].

Q16: Is there evidence of resistance developing to Endomorphin-2?

A16: While specific studies on Endomorphin-2 resistance are limited, its close relationship with other μ-opioid agonists suggests a potential for developing tolerance and cross-tolerance with prolonged use, similar to other opioids.

Q17: Does Endomorphin-2 exhibit cross-tolerance with other opioids?

A: Studies show an asymmetric cross-tolerance between Endomorphin-1 and Endomorphin-2. Mice tolerant to Endomorphin-2 exhibit partial cross-tolerance to Endomorphin-1, but not vice-versa []. Additionally, pretreatment with DAMGO, a non-selective opioid agonist, attenuates Endomorphin-1-induced antinociception but not that of Endomorphin-2 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.